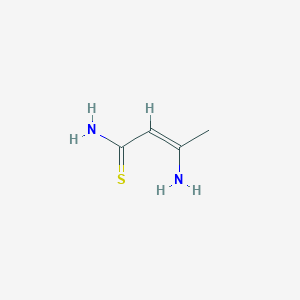
2-(phenoxymethyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenoxymethyl)pyrimidine-4-carboxylic acid, also known as PMPCA, is a small organic molecule with a wide range of applications in chemistry, biochemistry and pharmacology. PMPCA is a versatile molecule that can be used as a building block in the synthesis of a variety of compounds, and as an important intermediate in the synthesis of drugs, agrochemicals and other organic compounds. PMPCA is also a useful tool in scientific research, as it can be used to study the biochemical and physiological effects of various compounds on living organisms.
作用機序
The mechanism of action of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is not completely understood, but it is believed to involve the inhibition of certain enzymes in the body. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is believed to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of toxins and pollutants. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid is also believed to inhibit the activity of certain enzymes involved in the synthesis of hormones, as well as enzymes involved in the synthesis of certain proteins.
Biochemical and Physiological Effects
2-(phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of toxins and pollutants. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid has also been shown to inhibit the activity of certain enzymes involved in the synthesis of hormones, as well as enzymes involved in the synthesis of certain proteins. Additionally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid has been shown to have anti-inflammatory and antifungal properties, as well as the ability to reduce the symptoms of certain diseases.
実験室実験の利点と制限
The use of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid in laboratory experiments has a number of advantages, including the fact that it is relatively inexpensive, easy to synthesize, and non-toxic. Additionally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be used to study the effects of a wide variety of compounds on living organisms. However, there are also a number of limitations to using 2-(phenoxymethyl)pyrimidine-4-carboxylic acid in laboratory experiments, including the fact that it is not always possible to accurately predict the effects of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid on living organisms, and the fact that the effects of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can vary depending on the concentration of the compound.
将来の方向性
The potential future directions for the use of 2-(phenoxymethyl)pyrimidine-4-carboxylic acid are numerous. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid could be used to develop new drugs and treatments for a variety of diseases, as well as to develop new agrochemicals and other organic compounds. Additionally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid could be used to study the effects of environmental toxins and pollutants on living organisms. Finally, 2-(phenoxymethyl)pyrimidine-4-carboxylic acid could be used to study the effects of certain hormones on the body, as well as the effects of certain dietary supplements.
合成法
2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be synthesized in a variety of ways, including the use of a Grignard reaction and the use of a Friedel-Crafts reaction. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl group in an organic compound, resulting in the formation of an alcohol. The Friedel-Crafts reaction involves the use of an alkyl halide and an acid catalyst to form a new carbon-carbon bond. Both of these methods are commonly used to synthesize 2-(phenoxymethyl)pyrimidine-4-carboxylic acid from simple starting materials.
科学的研究の応用
2-(phenoxymethyl)pyrimidine-4-carboxylic acid is widely used in scientific research, as it can be used to study the biochemical and physiological effects of various compounds on living organisms. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can be used to study the effects of drugs on the body, as well as the effects of environmental toxins and pollutants. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can also be used to study the effects of certain hormones on the body, as well as the effects of certain dietary supplements. 2-(phenoxymethyl)pyrimidine-4-carboxylic acid can also be used to study the effects of certain enzymes and proteins on the body.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(phenoxymethyl)pyrimidine-4-carboxylic acid involves the reaction of 2-chloromethylpyrimidine-4-carboxylic acid with phenol in the presence of a base to form 2-(phenoxymethyl)pyrimidine-4-carboxylic acid.", "Starting Materials": [ "2-chloromethylpyrimidine-4-carboxylic acid", "Phenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add phenol to a solution of 2-chloromethylpyrimidine-4-carboxylic acid in a suitable solvent (e.g. DMF)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and acidify with hydrochloric acid", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] } | |
CAS番号 |
1485583-26-3 |
製品名 |
2-(phenoxymethyl)pyrimidine-4-carboxylic acid |
分子式 |
C12H10N2O3 |
分子量 |
230.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



